molecular formula C18H17Cl2NO4 B3472982 propan-2-yl 4-[2-(2,5-dichlorophenoxy)acetamido]benzoate

propan-2-yl 4-[2-(2,5-dichlorophenoxy)acetamido]benzoate

Cat. No.: B3472982
M. Wt: 382.2 g/mol
InChI Key: VFVHYSGJFISXRN-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[2-(2,5-dichlorophenoxy)acetamido]benzoate is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a benzoate ester, an acetamido group, and a dichlorophenoxy moiety. It is often studied for its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl 4-[2-(2,5-dichlorophenoxy)acetamido]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Preparation of 2,5-dichlorophenoxyacetic acid: This can be synthesized by chlorination of phenoxyacetic acid.

    Formation of 2-(2,5-dichlorophenoxy)acetamide: This involves the reaction of 2,5-dichlorophenoxyacetic acid with an amine, such as ethylamine, under suitable conditions.

    Esterification: The final step involves the esterification of the acetamido derivative with propan-2-ol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure high-quality production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester moiety, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the acetamido group, potentially converting it to an amine.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate under basic conditions.

Major Products:

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 4-[2-(2,5-dichlorophenoxy)acetamido]benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of propan-2-yl 4-[2-(2,5-dichlorophenoxy)acetamido]benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The dichlorophenoxy moiety is known to interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

    2,4-dichlorophenoxyacetic acid: A well-known herbicide with similar structural features.

    2,4,5-trichlorophenoxyacetic acid: Another herbicide with an additional chlorine atom.

    2-(2,4-dichlorophenoxy)propanoic acid: A related compound with a propanoic acid moiety.

Uniqueness: Propan-2-yl 4-[2-(2,5-dichlorophenoxy)acetamido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester and acetamido functionalities allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

propan-2-yl 4-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO4/c1-11(2)25-18(23)12-3-6-14(7-4-12)21-17(22)10-24-16-9-13(19)5-8-15(16)20/h3-9,11H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVHYSGJFISXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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